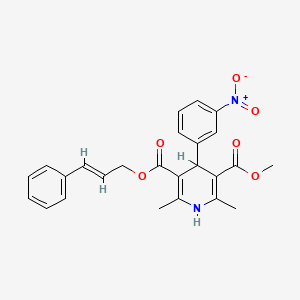
Pranidipin
Übersicht
Beschreibung
Pranidipine is a calcium channel blocker belonging to the dihydropyridine group. It is a long-acting calcium channel antagonist used primarily for the treatment of hypertension. Pranidipine works by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure .
Wissenschaftliche Forschungsanwendungen
Pranidipin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung in Studien verwendet, die sich mit Kalziumkanalblockern und deren Wechselwirkungen mit verschiedenen Reagenzien befassen.
Biologie: Die Forschung zu this compound konzentriert sich auf seine Auswirkungen auf die zelluläre Kalziumdynamik und seine potenzielle Rolle bei der Modulation von Zellfunktionen.
Medizin: this compound wird umfassend auf seine blutdrucksenkenden Wirkungen und seine potenzielle Verwendung bei der Behandlung von Herz-Kreislauf-Erkrankungen untersucht. .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Blockierung von L-Typ-Kalziumkanälen in den glatten Muskelzellen der Gefäße. Diese Hemmung verhindert den Einstrom von Kalziumionen, was zu einer Entspannung der glatten Muskulatur und einer Vasodilatation führt. Zu den molekularen Zielstrukturen von this compound gehört die Alpha-1-Untereinheit des L-Typ-Kalziumkanals. Darüber hinaus verstärkt this compound die durch Stickstoffmonoxid induzierte Relaxation der glatten Gefäßmuskulatur, indem es den Abbau von Stickstoffmonoxid hemmt und so seine vasodilatierenden Wirkungen verlängert .
Wirkmechanismus
Target of Action
Pranidipine is a calcium channel blocker . It primarily targets the L-type calcium channels . These channels play a crucial role in the contraction of smooth muscle cells in the blood vessels. By blocking these channels, pranidipine prevents calcium ions from entering these cells, leading to relaxation and dilation of the blood vessels .
Mode of Action
Pranidipine interacts with its target, the L-type calcium channels, by binding to them and preventing the influx of calcium ions into the vascular smooth muscle cells . This results in the relaxation of these cells and dilation of the blood vessels . Furthermore, pranidipine has been shown to enhance the actions of nitric oxide (NO) released from endothelial cells . This enhancement of NO action is achieved through the inhibition of superoxide-induced NO decomposition in the vessel wall .
Biochemical Pathways
Pranidipine affects the nitric oxide (NO) pathway. It enhances the actions of NO released from endothelial cells . NO is a potent vasodilator that works by stimulating the production of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells . Pranidipine significantly enhances cGMP accumulation in these cells . Additionally, pranidipine suppresses the production of endothelin-1, a potent vasoconstrictor, from endothelial cells .
Pharmacokinetics
As a calcium channel blocker, it is expected to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of pranidipine’s action include enhanced cGMP accumulation in vascular smooth muscle cells and suppressed endothelin-1 production from endothelial cells . These effects lead to the relaxation and dilation of blood vessels, thereby reducing blood pressure . Pranidipine also upregulates the activity of superoxide dismutase in endothelial cells, which suggests that it enhances NO action through the inhibition of superoxide-induced NO decomposition in the vessel wall .
Action Environment
Factors such as diet, co-administration with other drugs, and individual patient characteristics (like age, sex, liver and kidney function) can potentially influence the action, efficacy, and stability of most drugs, including pranidipine .
Biochemische Analyse
Biochemical Properties
Pranidipine is known to interact with various enzymes and proteins. It plays a significant role in biochemical reactions, particularly in the regulation of calcium channels . Pranidipine enhances the action of nitric oxide released from endothelial cells . It significantly enhances cGMP accumulation in vascular smooth muscle cells cocultured with endothelial cells .
Cellular Effects
Pranidipine has been observed to have various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and cellular metabolism . For instance, it has been shown to enhance the action of nitric oxide in endothelial cells, which plays a crucial role in vascular function .
Molecular Mechanism
Pranidipine exerts its effects at the molecular level through several mechanisms. It is known to bind to calcium channels, inhibiting their function and thus leading to vasodilation . This compound enhances cyclic GMP-independent nitric oxide-induced relaxation of smooth muscle . This effect is not through NO-induced hyperpolarization .
Dosage Effects in Animal Models
In animal models, Pranidipine has been shown to have anticonvulsant effects, reducing the severity of seizures induced by Primphos . The effects were dose-dependent, with higher doses of Pranidipine resulting in more significant anticonvulsant effects .
Metabolic Pathways
Pranidipine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Several metabolic pathways of Pranidipine have been identified, including the dehydrogenation of 1,4-dihydropyridine to pyridine, hydrolysis of carboxylic acid esters, hydroxylation of the methyl group, and glucuronide conjugation of Pranidipine phase I reactant .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von (S)-(+)-Pranidipin beinhaltet eine optische Auflösung. Die racemische Monocarbonsäure, die durch Hydrolyse von Pranidipin erhalten wird, wird mit optisch aktivem Chinidin vermischt, um Salze zu bilden. Das unlösliche diastereomere Salz wird gesammelt, und die sukzessive Behandlung mit Base und Säure liefert ®-(-)-Carbonsäure. Diese Säure wird dann mit Cinnamylalkohol verestert, um (S)-(+)-Pranidipin zu produzieren .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Das Verfahren verzichtet auf die Verwendung von starken Basen, wasserfreien Lösungsmitteln und Bedingungen mit extrem niedrigen Temperaturen, was es für industrielle Anwendungen besser geeignet macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pranidipin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die in this compound vorhandene Nitrogruppe modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel können Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet werden.
Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säurekatalysators durchgeführt werden.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Amine liefert .
Vergleich Mit ähnlichen Verbindungen
Pranidipin wird mit anderen Dihydropyridin-Kalziumkanalblockern wie Amlodipin und Nifedipin verglichen. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, hat this compound einzigartige Eigenschaften:
Wirkdauer: this compound hat im Vergleich zu Nifedipin eine längere Wirkdauer.
Steigerung des Stickstoffmonoxids: this compound verstärkt einzigartig die durch Stickstoffmonoxid induzierte Relaxation, eine Eigenschaft, die Amlodipin nicht besitzt.
Endothelfunktion: this compound hat sich gezeigt, dass es die Endothelfunktion effektiver verbessert als andere Kalziumkanalblocker.
Ähnliche Verbindungen:
- Amlodipin
- Nifedipin
- Felodipin
- Nicardipin
Diese Verbindungen werden ebenfalls als blutdrucksenkende Mittel eingesetzt und weisen strukturelle Ähnlichkeiten mit this compound auf .
Eigenschaften
IUPAC Name |
3-O-methyl 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPDGZNWTZCMF-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875518 | |
| Record name | PRANIDIPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99522-79-9 | |
| Record name | Pranidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99522-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pranidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099522799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRANIDIPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DES9QVH58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


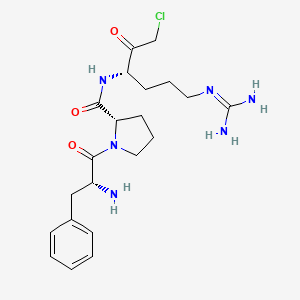
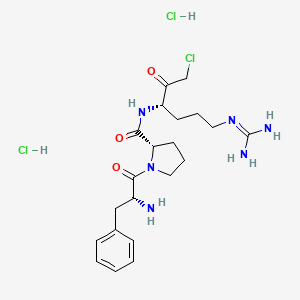



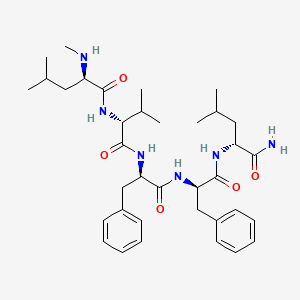
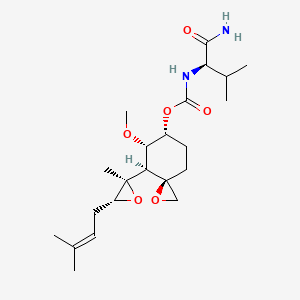
![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)
![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)
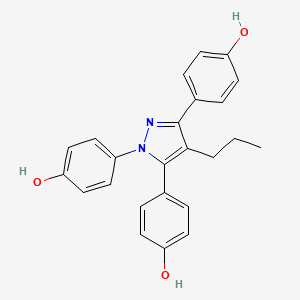
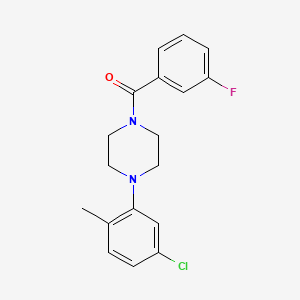
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)


